tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 1034497-93-2 . It has a molecular formula of C15H21FN2O2 and a molecular weight of 280.34 .
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 384.6±42.0 °C . Its predicted density is 1.179±0.06 g/cm3 .Scientific Research Applications
1. Asymmetric Synthesis and Chemical Purity tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate is involved in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, employing a nitrile anion cyclization strategy. This method results in high chemical and optical purity of the synthesized compounds and has been successfully applied to various phenyl substrates, showing its versatility in asymmetric synthesis (Chung et al., 2005).
2. Structural Analysis and Inhibitor Design The compound has been used in the design and structural analysis of influenza neuraminidase inhibitors. The synthesis methods have led to the discovery of potent inhibitors, with a clear understanding of the interactions between the compound's functional groups and the enzyme's active site, as revealed by X-ray crystallography. This showcases its potential in the design of targeted therapeutic agents (Wang et al., 2001).
3. Characterization and Crystal Structure Analysis The compound's derivatives have been extensively characterized using spectroscopic methods and X-ray diffraction studies. These studies provide insights into the molecular structure, conformation, and the types of intermolecular interactions present, contributing to the field of chemical crystallography and material science (Naveen et al., 2007), (Çolak et al., 2021).
4. Catalysis and Chemical Transformations The molecule participates in complex catalytic processes, leading to the formation of novel compounds with potential pharmaceutical applications. These processes involve delicate balances between different types of bond activations and demonstrate the compound's role in intricate chemical transformations (Crosby et al., 2009).
5. Advanced Material Synthesis The compound is involved in the synthesis of advanced materials, such as polyamides with specific properties. These materials exhibit notable thermal stability and solubility, highlighting the compound's utility in the development of new materials with desirable properties (Hsiao et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate . These factors could include the pH of the environment, the presence of other compounds, temperature, and more.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFUVAWGKJGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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